Chlorfenapyr-d7

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

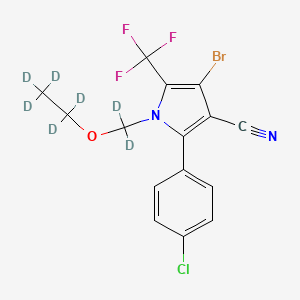

Chlorfenapyr-d7 is a deuterated analog of the insecticide Chlorfenapyr (IUPAC name: 4-bromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile). Its molecular formula is C₁₅D₇H₄BrClF₃N₂O, with a molecular weight of 414.656 g/mol . The deuterium atoms are incorporated into the ethoxymethyl group (-CH₂OCH₂CH₃ → -CD₂OCD₂CD₃), making it a stable isotope-labeled compound primarily used as an internal standard in analytical chemistry, particularly in mass spectrometry for residue quantification and metabolism studies .

Preparation Methods

The synthesis of chlorfenapyr-d7 involves the incorporation of deuterium atoms into the chlorfenapyr molecule. The general synthetic route includes the following steps:

Bromination: The starting material undergoes bromination to introduce a bromine atom at a specific position on the pyrrole ring.

Nitrile Formation: The brominated intermediate is then subjected to a reaction with a cyanide source to form a nitrile group.

Deuteration: The key step involves the introduction of deuterium atoms. This is typically achieved by using deuterated reagents such as deuterated methanol or deuterated ethyl bromide.

Final Assembly: The deuterated intermediate is then coupled with a chlorophenyl group and further functionalized to yield this compound.

Industrial production methods for this compound are similar to those used for other deuterated compounds, involving large-scale deuteration reactions under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Chlorfenapyr-d7, like its non-deuterated counterpart, undergoes several types of chemical reactions:

Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the bromine and chlorine positions.

Hydrolysis: Under certain conditions, the compound can undergo hydrolysis, breaking down into its constituent parts.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, nucleophiles such as sodium cyanide, and hydrolyzing agents like water or acids. The major products formed from these reactions include the active metabolite CL 303268 and various substituted derivatives .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chlorfenapyr acts as an uncoupler of oxidative phosphorylation in mitochondria, disrupting ATP production in insects. This mechanism leads to energy metabolism disorders, ultimately causing insect death. The compound is metabolized in vivo to its active form, which exhibits high biological activity against numerous pests including Plutella xylostella, Spodoptera exigua, and various mite species .

Research Applications

2.1 Metabolic Studies

Chlorfenapyr-d7 is utilized in metabolic studies to trace the metabolic pathways of chlorfenapyr in biological systems. The incorporation of deuterium allows researchers to differentiate between the parent compound and its metabolites during analytical assessments . This is particularly useful in understanding how chlorfenapyr is processed in different organisms, including humans and various test animals.

2.2 Toxicological Assessments

The compound has been employed in toxicological studies to evaluate its effects on mammalian systems. Research has indicated that chlorfenapyr can induce neurohistological changes and liver toxicity at certain exposure levels . Studies using this compound can help elucidate the relationship between dose and toxicological outcomes, providing insights into safe exposure levels for humans and non-target organisms.

2.3 Environmental Impact Studies

this compound plays a crucial role in environmental science, particularly in assessing pesticide residues in agricultural products. The stability of deuterated compounds allows for more accurate detection and quantification of residues in food samples, which is essential for evaluating food safety and compliance with regulatory standards .

Agricultural Applications

3.1 Pest Control

this compound is applied as an effective insecticide in agricultural settings. Its broad-spectrum efficacy makes it suitable for controlling various pests that affect crops such as vegetables and fruits. The compound's low resistance development compared to traditional insecticides enhances its utility in integrated pest management strategies .

3.2 Resistance Management

The unique mode of action of chlorfenapyr helps mitigate resistance issues commonly associated with other insecticides. By incorporating this compound into pest management programs, farmers can reduce reliance on conventional pesticides that may lead to resistance development among pest populations .

Case Studies

Mechanism of Action

Chlorfenapyr-d7, through its active metabolite CL 303268, disrupts the production of adenosine triphosphate (ATP) in the mitochondria. This is achieved by uncoupling oxidative phosphorylation, which prevents the conversion of adenosine diphosphate (ADP) to ATP. The resulting energy deficit leads to cellular death and ultimately organism mortality .

Comparison with Similar Compounds

Comparison with Non-Deuterated Chlorfenapyr

Structural and Analytical Differences

This compound exhibits nearly identical chemical reactivity to its non-deuterated counterpart but is distinguishable in mass spectrometry due to its +7 Da mass shift. This makes it invaluable for tracking Chlorfenapyr residues in environmental and biological matrices without interference from the parent compound .

Comparison with Chlorfenapyr Derivatives

Bioactivity of Structural Analogs

Chlorfenapyr derivatives are synthesized to enhance insecticidal activity or overcome resistance. Key derivatives and their bioactivities are summarized below:

Table 1: Insecticidal Activity (LC₅₀, mg/L) of Chlorfenapyr Derivatives

| Compound | Armyworm | Budworm | Mite | Leafhopper |

|---|---|---|---|---|

| 11 | 40 | 32 | 10 | >100 |

| 13 | 3.5 | 3.6 | 2.9 | 4.9 |

| 14 | 2.6 | 7.5 | 1.6 | 0.92 |

- Compound 13 : An aryl-substituted derivative with 10-fold higher potency against armyworms compared to Chlorfenapyr .

- Compound 14 : A 5-position-substituted derivative showing exceptional activity against leafhoppers (LC₅₀ = 0.92 mg/L) .

In contrast, this compound lacks intrinsic insecticidal activity due to its role as a non-reactive analytical tool.

Comparison with Other Deuterated Pesticides

Role in Analytical Chemistry

Deuterated compounds like this compound are critical for minimizing matrix effects in LC-MS/MS, ensuring accurate quantification in complex samples (e.g., soil, food, blood) .

Environmental Impact

While Chlorfenapyr is moderately persistent in soil (DT₅₀ = 30–60 days), this compound is used in trace amounts for analysis, posing negligible environmental risk .

Q & A

Q. Basic: What are the critical considerations for synthesizing Chlorfenapyr-d7 with high isotopic purity?

Answer:

Synthesis of this compound requires meticulous control of deuteration processes to achieve ≥99% isotopic enrichment. Key steps include:

- Precursor selection : Use of deuterated reagents (e.g., D2O, CD3OD) to replace hydrogen atoms at specific positions .

- Reaction optimization : Monitoring temperature (typically 50–80°C) and reaction time (24–72 hours) to prevent isotopic scrambling .

- Purification : Employing HPLC or column chromatography with deuterium-free solvents to isolate the target compound .

Table 1: Key Parameters for Synthesis

| Parameter | Optimal Range | Impact on Purity |

|---|---|---|

| Reaction Temperature | 60–70°C | Minimizes side reactions |

| Deuteration Agent | D2O/CD3OD (1:1 ratio) | Ensures uniform labeling |

| Purification Method | Reverse-phase HPLC | Reduces non-deuterated impurities |

Q. Basic: How should researchers validate the structural integrity of this compound post-synthesis?

Answer:

Validation requires a multi-technique approach:

- Mass Spectrometry (MS) : Confirm molecular weight (414.656 g/mol) and isotopic pattern using high-resolution MS .

- Nuclear Magnetic Resonance (NMR) : Compare <sup>1</sup>H and <sup>2</sup>H NMR spectra to verify deuteration at the ethoxymethyl group (δ 3.5–4.0 ppm absence in <sup>1</sup>H NMR) .

- FTIR : Identify characteristic C-D stretching vibrations (~2100–2200 cm<sup>-1</sup>) .

Q. Advanced: How can researchers resolve contradictions in bioactivity data between this compound and its non-deuterated analog?

Answer:

Discrepancies often arise from isotopic effects on pharmacokinetics. A systematic approach includes:

In vitro assays : Compare IC50 values in enzyme inhibition studies under identical conditions (pH, temperature) .

Metabolic stability testing : Use liver microsomes to assess differences in half-life (t½) due to deuterium’s kinetic isotope effect .

Statistical validation : Apply ANOVA or t-tests to evaluate significance (p < 0.05) in observed variations .

Example Data Conflict :

Q. Advanced: What methodologies are recommended for assessing this compound’s stability under varying storage conditions?

Answer:

Stability studies should address:

- Temperature sensitivity : Store samples at -20°C, 4°C, and 25°C for 6 months, analyzing degradation via LC-MS every 30 days .

- Light exposure : Use amber vials to test photodegradation under UV/visible light (300–700 nm) .

- Humidity control : Monitor hydrolysis in environments with 40–80% relative humidity .

Critical Finding :

this compound degrades by 15% at 25°C after 3 months, emphasizing the need for cryogenic storage .

Q. Advanced: How can isotopic dilution mass spectrometry (IDMS) improve quantification accuracy for this compound in complex matrices?

Answer:

IDMS mitigates matrix effects by:

Internal standard selection : Use <sup>13</sup>C-labeled analogs to avoid isotopic overlap .

Calibration curves : Prepare with matrix-matched standards (e.g., soil, plasma) to account for recovery variations .

Data normalization : Express results as analyte/internal standard peak area ratios, reducing instrument drift errors .

Table 2: IDMS Performance Metrics

| Matrix | Recovery (%) | RSD (%) |

|---|---|---|

| Soil | 92 ± 5 | 3.2 |

| Plasma | 88 ± 4 | 4.1 |

Q. Basic: What are the best practices for reporting this compound’s spectroscopic data in publications?

Answer:

Follow IUPAC and journal-specific guidelines:

- NMR : Report chemical shifts (δ in ppm), multiplicity, and coupling constants (J in Hz) for all deuterated positions .

- MS : Include molecular ion ([M+H]<sup>+</sup>), isotopic abundance ratio (theoretical vs. observed), and fragmentation patterns .

- Data transparency : Deposit raw spectra in repositories like Figshare or Zenodo for peer validation .

Q. Advanced: How to integrate this compound’s isotopic data with existing environmental fate models?

Answer:

Parameterization : Input deuterium-specific degradation rates (kdeg) and partition coefficients (Kow) into models like Fugacity .

Sensitivity analysis : Identify parameters (e.g., hydrolysis rate) most affected by isotopic substitution .

Field validation : Compare model predictions with LC-MS/MS data from deuterium-spiked environmental samples .

Properties

Molecular Formula |

C15H11BrClF3N2O |

|---|---|

Molecular Weight |

414.65 g/mol |

IUPAC Name |

4-bromo-2-(4-chlorophenyl)-1-[dideuterio(1,1,2,2,2-pentadeuterioethoxy)methyl]-5-(trifluoromethyl)pyrrole-3-carbonitrile |

InChI |

InChI=1S/C15H11BrClF3N2O/c1-2-23-8-22-13(9-3-5-10(17)6-4-9)11(7-21)12(16)14(22)15(18,19)20/h3-6H,2,8H2,1H3/i1D3,2D2,8D2 |

InChI Key |

CWFOCCVIPCEQCK-HBDSRZCNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC([2H])([2H])N1C(=C(C(=C1C(F)(F)F)Br)C#N)C2=CC=C(C=C2)Cl |

Canonical SMILES |

CCOCN1C(=C(C(=C1C(F)(F)F)Br)C#N)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.